3-Ethoxy-4-methylbenzoic acid
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Description
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves oxidation and esterification reactions. For instance, ethyl 3,4-dihydroxybenzoate was synthesized from 4-methylcatechol through such reactions, with the influence of various reaction conditions on the yield being investigated . Similarly, novel compounds like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester were prepared from related starting materials, with optimization of reaction conditions to achieve high yield and purity . These methods could potentially be adapted for the synthesis of 3-ethoxy-4-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and MS. For example, the electrochemical synthesis product in one study was characterized by these methods to confirm its structure . Similarly, the structure of synthesized compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate was identified using FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies . These techniques would be applicable for analyzing the molecular structure of 3-ethoxy-4-methylbenzoic acid.
Chemical Reactions Analysis
The chemical reactions involving benzoic acid derivatives can be complex and diverse. For instance, electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile led to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation . In another study, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase, suggesting its potential as an affinity-labeling reagent . These studies demonstrate the reactivity of benzoic acid derivatives and could provide insights into the reactions of 3-ethoxy-4-methylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the antioxidant activities of synthesized compounds were evaluated, and their spectroscopic, electronic, and thermodynamic properties were examined both theoretically and experimentally . The study of these properties is essential for understanding the behavior of these compounds in various conditions and could be relevant for assessing the properties of 3-ethoxy-4-methylbenzoic acid.
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHMGNQUJZGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-methylbenzoic acid |
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